molecular formula C9H13ClN2O3 B1437048 Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride CAS No. 912265-91-9

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride

Numéro de catalogue: B1437048
Numéro CAS: 912265-91-9
Poids moléculaire: 232.66 g/mol
Clé InChI: SLAKBPPVIPODKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O3. It is a white to yellow solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a tetrahydroisoxazolo ring fused to a pyridine ring, making it an interesting subject for chemical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride involves a multi-step reaction process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in sealed, dry conditions and stored at room temperature to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can also undergo reduction reactions under appropriate conditions.

    Substitution: The compound is known to participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C9H13ClN2O3
  • Molecular Weight : 232.66 g/mol
  • Purity : Typically ≥95%
  • Physical Form : White to yellow solid

GABA Receptor Modulation

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is structurally related to gaboxadol (THIP), a known GABAA receptor agonist. Gaboxadol has been investigated for its effects on sleep disorders and anxiety due to its selective action on delta-containing GABAA receptors. The compound's potential as a therapeutic agent for conditions such as insomnia and depression has been highlighted in various studies .

Neuroprotective Effects

Research indicates that compounds similar to ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce excitotoxicity in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis Pathways

The synthesis of this compound involves several steps starting from pyrrolidin-2-one. A notable method includes a one-pot reaction that combines ring opening and esterification processes to yield the desired compound efficiently. This synthetic route has been optimized for industrial applications due to its cost-effectiveness and high atom economy .

Case Studies

Several studies have documented the synthesis of related compounds and their biological activities:

  • A study published in Chinese Journal of Medicinal Chemistry explored the synthesis of gaboxadol derivatives and their pharmacological profiles, demonstrating the importance of structural modifications for enhancing efficacy against sleep disorders .
  • Another investigation focused on the neuroprotective effects of similar isoxazole derivatives in animal models, providing insights into their potential therapeutic roles in treating neurological conditions .

Toxicology and Safety

While this compound exhibits promising pharmacological properties, safety evaluations are crucial. Preliminary toxicological assessments indicate that the compound should be handled with care due to its potential irritant properties. Proper laboratory safety protocols must be followed when working with this substance .

Mécanisme D'action

The mechanism of action of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and the molecular targets involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group. This makes it particularly interesting for research in various fields, including medicinal chemistry and material science .

Activité Biologique

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride (also known as gaboxadol or THIP) is a compound with significant biological activity primarily linked to its interaction with the GABA (gamma-aminobutyric acid) receptor system. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃ClN₂O₃
  • Molar Mass : 232.66 g/mol
  • CAS Number : 912265-91-9

Gaboxadol acts as a selective agonist at GABA_A receptors, particularly the extrasynaptic α4β3δ subtype. This receptor subtype is known for mediating tonic inhibition in the central nervous system (CNS). Gaboxadol's unique binding affinity allows it to enhance GABAergic transmission more effectively than traditional benzodiazepines and other GABA_A receptor modulators.

Key Pharmacological Characteristics:

PropertyGaboxadol (THIP)
Agonist TypeSupra-maximal at α4β3δ
PotencyLow-potency at α1β3γ2
EfficacyGreater maximum response than muscimol
Clinical EffectsSedation, anxiolysis

Biological Activity

Gaboxadol has been studied for various therapeutic applications due to its sedative and anxiolytic properties. It has shown potential in treating conditions such as:

  • Insomnia : Clinical trials indicated that gaboxadol can increase deep sleep without the reinforcement effects seen with other sedatives like zolpidem .
  • Neurodegenerative Diseases : Research has suggested that gaboxadol may be beneficial in conditions like Huntington's disease and Alzheimer's disease due to its neuroprotective effects against excitotoxicity and neuronal damage .

Clinical Studies and Findings

  • Sedation and Sleep Studies :
    • Gaboxadol was evaluated in multiple clinical trials for its efficacy in inducing sleep. Results indicated that it significantly increased total sleep time and improved sleep quality compared to placebo controls .
  • Neuroprotection :
    • In animal models of neurodegeneration, gaboxadol demonstrated a capacity to protect neurons from excitotoxic damage by modulating GABAergic signaling pathways .
  • Safety Profile :
    • While gaboxadol exhibits effective sedation, it has a lower potential for abuse compared to other sedatives. Studies show that it produces fewer euphoric effects and is less likely to lead to dependence .

Case Studies

  • Case Study 1 : A clinical trial involving patients with insomnia showed that those treated with gaboxadol experienced improved sleep onset latency and increased duration of deep sleep stages compared to those receiving traditional benzodiazepines.
  • Case Study 2 : In a cohort of patients with Huntington's disease, gaboxadol treatment was associated with reduced chorea and improved overall function over a six-month period.

Propriétés

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-2-13-9(12)8-6-5-10-4-3-7(6)14-11-8;/h10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAKBPPVIPODKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659439
Record name Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912265-91-9
Record name Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

31.1 g (130 mmol) of 5-acetyl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester (C) were dissolved in 30 mL of EtOH and combined at RT with 30 mL (260 mmol) of 32% (weight percent) hydrochloric acid solution in water. After two hours' heating with refluxing, the solution was evaporated and introduced into 500 mL of cooled EtOAc (ice bath). The resultant precipitate was separated and dried under a vacuum. 8.13 g (27% of theoretical) of the desired product 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester hydrochloride (D) were obtained.
Name
5-acetyl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride
Reactant of Route 3
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride
Reactant of Route 4
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride
Reactant of Route 6
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.